molecular formula C15H18N4O2 B2385158 (4-Propan-2-yloxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone CAS No. 2415525-42-5

(4-Propan-2-yloxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone

Cat. No.: B2385158
CAS No.: 2415525-42-5
M. Wt: 286.335
InChI Key: BXQKPRKKFPPOEJ-UHFFFAOYSA-N
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Description

(4-Propan-2-yloxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone is a synthetic organic compound that features a unique combination of functional groups, including a phenyl ring, a triazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Propan-2-yloxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions (CuAAC).

    Azetidine Ring Formation: The azetidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Coupling Reactions: The final step involves coupling the triazole and azetidine intermediates with the 4-Propan-2-yloxyphenyl moiety using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Propan-2-yloxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles or other reduced species.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl ring may yield quinones, while reduction of the triazole ring may produce dihydrotriazoles.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Chemical Biology: It can serve as a probe for studying biological processes, such as protein-protein interactions or enzyme activity.

    Materials Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4-Propan-2-yloxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
  • (4-Ethoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
  • (4-Butoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone

Uniqueness

(4-Propan-2-yloxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s solubility, stability, or ability to interact with specific biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11(2)21-14-5-3-12(4-6-14)15(20)18-9-13(10-18)19-16-7-8-17-19/h3-8,11,13H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQKPRKKFPPOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CC(C2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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